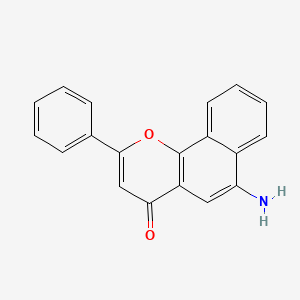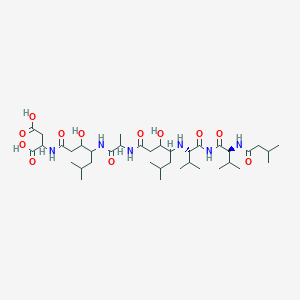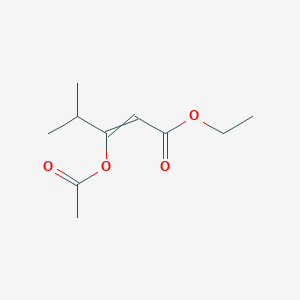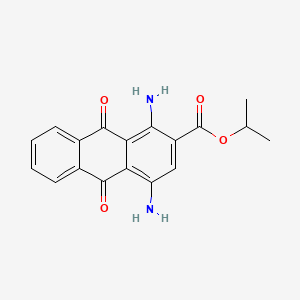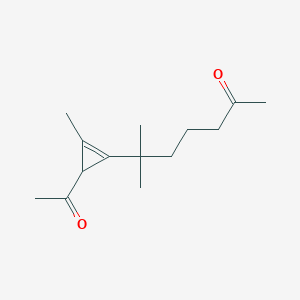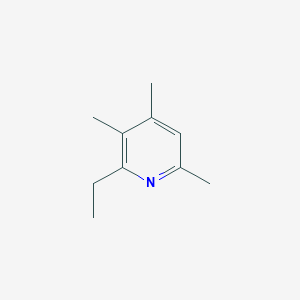
2-Ethyl-3,4,6-trimethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-3,4,6-trimethylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This particular compound is distinguished by the presence of three methyl groups and one ethyl group attached to the pyridine ring, giving it the molecular formula C10H15N .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3,4,6-trimethylpyridine can be achieved through various methods. One common approach involves the alkylation of 2,4,6-trimethylpyridine with ethyl halides under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, facilitating the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound often involves large-scale alkylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethyl-3,4,6-trimethylpyridine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Collidinic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated pyridine derivatives.
Applications De Recherche Scientifique
2-Ethyl-3,4,6-trimethylpyridine has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Ethyl-3,4,6-trimethylpyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can modulate the activity of enzymes or receptors, influencing various biochemical pathways . The presence of electron-donating methyl and ethyl groups enhances its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
2,4,6-Trimethylpyridine: Lacks the ethyl group, making it less sterically hindered and slightly less reactive in certain substitution reactions.
2,3,5-Trimethylpyridine: Has a different substitution pattern, affecting its electronic properties and reactivity.
2-Ethyl-3,5,6-trimethylpyridine: Similar structure but with different methyl group positions, influencing its chemical behavior.
Uniqueness: 2-Ethyl-3,4,6-trimethylpyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in selective chemical reactions and as a versatile building block in organic synthesis .
Propriétés
Numéro CAS |
73014-67-2 |
|---|---|
Formule moléculaire |
C10H15N |
Poids moléculaire |
149.23 g/mol |
Nom IUPAC |
2-ethyl-3,4,6-trimethylpyridine |
InChI |
InChI=1S/C10H15N/c1-5-10-9(4)7(2)6-8(3)11-10/h6H,5H2,1-4H3 |
Clé InChI |
HQABYBRMMFMERU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC(=N1)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


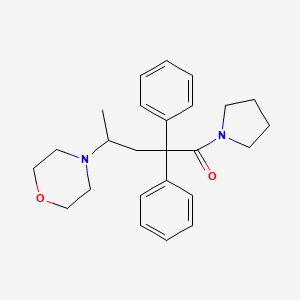
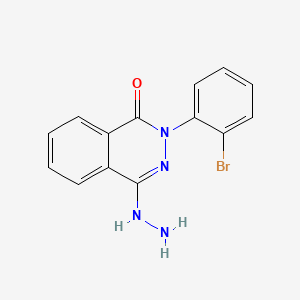
![4-[N-(Chlorocarbonyl)glycyl]-1,2-phenylene diacetate](/img/structure/B14465039.png)
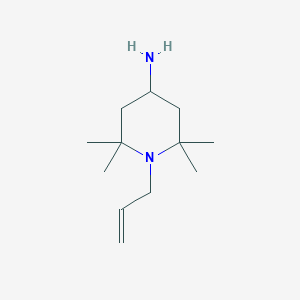

![Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-(oxiran-2-ylmethyl)azanium;methyl prop-2-enoate;chloride](/img/structure/B14465053.png)
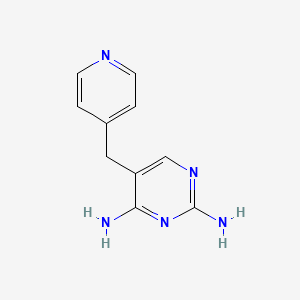
![Benzenesulfonic acid, 2-[[4-[[2-hydroxy-5-[(4-nitro-2-sulfophenyl)amino]phenyl]azo]phenyl]amino]-5-nitro-](/img/structure/B14465063.png)

